molecular formula C17H16N2O3 B15000930 1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B15000930
M. Wt: 296.32 g/mol
InChI Key: UAWMGZWRCDISKA-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of methoxy groups at the 2 and 4 positions of the phenyl rings attached to the pyrazole core

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with 4-methoxybenzaldehyde in the presence of a base, such as sodium acetate, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions typically involve heating the mixture in ethanol or another suitable solvent for several hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the hydroxyl group, leading to the formation of a ketone or aldehyde derivative.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can reduce the carbonyl group to an alcohol.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

    1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-1H-pyrazol-5-ol: This compound has hydroxyl groups instead of methoxy groups, which may affect its chemical reactivity and biological activity.

    1-(2-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol: The presence of chlorine atoms can influence the compound’s electronic properties and its interactions with biological targets.

    1-(2-methylphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol: Methyl groups can alter the compound’s steric properties and its behavior in chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H16N2O3/c1-21-13-9-7-12(8-10-13)14-11-17(20)19(18-14)15-5-3-4-6-16(15)22-2/h3-11,18H,1-2H3

InChI Key

UAWMGZWRCDISKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC

Origin of Product

United States

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